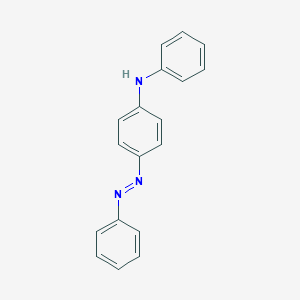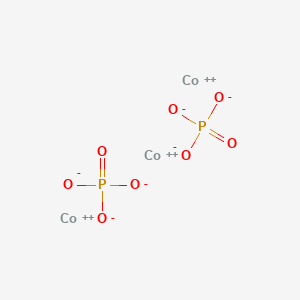
Tetraphenylfuran
Overview
Description
Tetraphenylfuran is an organic compound characterized by a furan ring substituted with four phenyl groups. This compound is of significant interest due to its unique photophysical properties, particularly its behavior in aggregation-induced emission and aggregation-caused quenching phenomena .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylfuran can be synthesized through various methods. One common approach involves the palladium-catalyzed cyclization of diphenylacetylene in the presence of oxygen . Another method includes the use of low valence titanium species, where benzoyl chloride is reacted in a three-step process to yield this compound with a high yield of 80% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Tetraphenylfuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it reacts with potassium in tetrahydrofuran to produce a mixture of products, including 1,2,3,4-tetraphenylbutan-1-one and 2,3-diphenyl-1-indenone .
Common Reagents and Conditions:
Oxidation: Potassium in tetrahydrofuran.
Reduction: Lithium aluminum hydride (LiAlH4) can be used in reduction reactions involving this compound.
Substitution: Various halogenated reagents can be employed for substitution reactions.
Major Products: The major products formed from these reactions include 1,2,3,4-tetraphenylbutan-1-one, 2,3-diphenyl-1-indenone, and 2,3,4-triphenyltetralone .
Scientific Research Applications
Tetraphenylfuran has a wide range of applications in scientific research:
Biology: Its unique luminescent properties make it a potential candidate for use in biological imaging and as a fluorescent probe.
Mechanism of Action
The mechanism by which tetraphenylfuran exerts its effects is primarily through the restriction of intramolecular rotation. This restriction leads to the suppression of non-radiative decay channels, resulting in high luminescence in the aggregate state . The molecular targets and pathways involved include the conjugation effect and the restriction of intramolecular motion, such as rotation and vibration .
Comparison with Similar Compounds
Tetraphenylthiophene: Structurally similar to tetraphenylfuran, but exhibits different photophysical properties, including a weak aggregation-induced emission effect.
Tetraphenylsilole: Known for its strong aggregation-induced emission properties, making it a point of comparison for this compound.
Uniqueness: this compound is unique due to its aggregation-caused quenching effect, which contrasts with the aggregation-induced emission observed in similar compounds like tetraphenylsilole . This distinct behavior makes it a valuable compound for studying the mechanisms of luminescence and quenching in organic fluorophores.
Properties
IUPAC Name |
2,3,4,5-tetraphenylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLFKBDHSBFSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279252 | |
| Record name | Tetraphenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056-77-5 | |
| Record name | Tetraphenylfuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraphenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAPHENYLFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)








![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)

